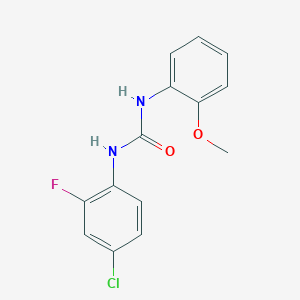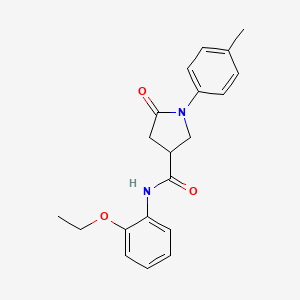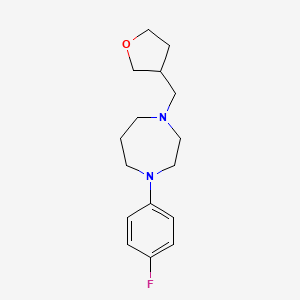
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-(2-methoxyphenyl)urea, commonly known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CFMU is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. CFMU has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. Additionally, CFMU has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
CFMU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. CFMU has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, CFMU has been shown to modulate the immune system and can suppress the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
CFMU has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. Additionally, CFMU has been shown to have low toxicity and can be used at relatively high concentrations without causing cell death. However, one limitation of CFMU is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CFMU. One area of interest is the development of CFMU derivatives with improved solubility and potency. Additionally, CFMU could be further studied for its potential use in combination with other anti-cancer or neuroprotective agents. Finally, CFMU could be studied for its potential use in treating autoimmune diseases, given its immunomodulatory effects.
Conclusion:
In conclusion, CFMU is a urea derivative that has gained significant attention in the scientific community for its potential applications in various research fields. Its synthesis method has been optimized for research purposes, and it has been extensively studied for its biochemical and physiological effects. CFMU has several advantages for use in lab experiments, but also has limitations related to its solubility. There are several potential future directions for research on CFMU, including the development of derivatives with improved properties and further study of its potential use in treating cancer, neurodegenerative diseases, and autoimmune diseases.
Synthesemethoden
CFMU can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluoroaniline with 2-methoxyphenyl isocyanate in the presence of a base. The resulting intermediate is then treated with a reducing agent to form the final product, CFMU. The synthesis of CFMU has been optimized to improve the yield and purity of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
CFMU has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. CFMU has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CFMU has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLSJUMOZAXICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)
![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)

![5-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5403158.png)
![(3S*,4R*)-3-methoxy-1-[(2,7,8-trimethylquinolin-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5403172.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)
![7-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403189.png)